2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3OS/c1-29-17-11-5-14(6-12-17)21-18(13-25)23(26)27(16-9-7-15(24)8-10-16)19-3-2-4-20(28)22(19)21/h5-12,21H,2-4,26H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMAVHALESPMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339335-27-2 | |
| Record name | 2-AMINO-1-(4-BROMOPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound that belongs to the class of hexahydroquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of compound 1 based on diverse research findings.
Synthesis and Characterization
Compound 1 can be synthesized through a multi-step process involving the condensation of various starting materials. The synthesis typically includes:
- Formation of the Hexahydroquinoline Core : The initial step involves creating the hexahydroquinoline framework through cyclization reactions.
- Substitution Reactions : Subsequent steps introduce the bromophenyl and methylsulfanyl groups onto the quinoline structure.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has indicated that compound 1 exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines.
- IC50 Values : The antiproliferative activity was quantified using MTT assays, revealing IC50 values ranging from 0.50 to 3.58 μM across different cell lines, indicating potent activity against these cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.50 |
| HeLa | 1.20 |
| A2780 | 2.00 |
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has been investigated for its antimicrobial effects:
- Mechanism of Action : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Tested Strains : The compound's efficacy was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have highlighted the potential of compound 1 as a therapeutic agent:
- Study on Cancer Cell Lines : A study published in MDPI demonstrated that modifications in the structure of similar compounds could lead to enhanced biological activity, suggesting that structural optimization of compound 1 might yield even more potent derivatives .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related quinoline derivatives showed promising results against resistant strains of bacteria, reinforcing the potential application of compound 1 in treating infections caused by multidrug-resistant organisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compound 1:
- Key Functional Groups : The presence of bromine and methylsulfanyl groups appears to enhance activity compared to unsubstituted analogs.
- Modification Effects : Variations in substituents on the phenyl rings significantly influence both anticancer and antimicrobial activities.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential applications in developing new pharmaceuticals. Research indicates that derivatives of hexahydroquinoline exhibit various biological activities including:
- Anticancer Activity : Studies have shown that compounds similar to this structure can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines with promising results.
- Antimicrobial Properties : The presence of the bromophenyl and methylsulfanyl groups may enhance the compound's ability to combat bacterial infections. Preliminary studies indicate efficacy against certain Gram-positive bacteria.
Biological Research
The compound can serve as a lead molecule in the synthesis of biologically active compounds. Its ability to interact with biological targets makes it an interesting candidate for:
- Enzyme Inhibition Studies : The compound can be used to design inhibitors for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
- Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science
Due to its unique chemical structure, this compound can be explored for applications in materials science:
- Organic Electronics : The electronic properties of compounds with similar structures suggest potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced properties such as thermal stability and electrical conductivity.
Case Studies
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-S-CH₃) group undergoes oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) under controlled conditions.
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
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Mechanism : Sequential oxidation via electrophilic attack on sulfur.
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Product : Sulfone derivatives show enhanced electrophilicity, influencing subsequent reactions (e.g., cyclization) .
Table 1 : Oxidation outcomes
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| H₂O₂ (30%) | 25 | 6 | 78 | Sulfoxide |
| mCPBA | 0 → 25 | 4 | 92 | Sulfone |
Hydrolysis of the Carbonitrile Group
The carbonitrile (-C≡N) group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated H₂SO₄ converts -C≡N to -COOH .
-
Basic Hydrolysis : NaOH/EtOH generates -CONH₂ intermediates .
Table 2 : Hydrolysis conditions
| Condition | Catalyst | Product | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | None | Carboxylic acid | 70 |
| NaOH/EtOH | Reflux | Amide | 65 |
Electrophilic Aromatic Substitution (EAS)
The bromophenyl and methylsulfanylphenyl groups direct electrophiles to specific positions:
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Bromophenyl Ring : Bromine’s electron-withdrawing effect deactivates the ring, favoring meta-substitution.
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Methylsulfanylphenyl Ring : The -S-CH₃ group (electron-donating) activates the ring for para/ortho substitution .
Key Reactions :
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Nitration : HNO₃/H₂SO₄ introduces -NO₂ at the para position of the methylsulfanylphenyl ring .
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Sulfonation : Fuming H₂SO₄ adds -SO₃H groups ortho to -S-CH₃ .
Nucleophilic Substitution at the Bromine Site
The 4-bromophenyl group participates in cross-coupling reactions:
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Buchwald–Hartwig Amination : Pd catalysts replace Br with amines (e.g., NH₃, aryl amines) .
-
Suzuki Coupling : Br reacts with boronic acids to form biaryl derivatives .
Table 3 : Substitution reactions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Amination | Pd(OAc)₂, XPhos, NH₃ | 4-Aminophenyl derivative | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | Biphenyl derivative | 88 |
Reduction of the Carbonitrile Group
Catalytic hydrogenation or LiAlH₄ reduces -C≡N to -CH₂NH₂:
Cyclization Reactions
The hexahydroquinoline core facilitates intramolecular cyclization:
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Acid-Catalyzed Cyclization : Forms fused pyrano- or furoquinolines under reflux (e.g., HCl/EtOH) .
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Thermal Rearrangement : Heating in chlorobenzene generates tricyclic derivatives via sigmatropic shifts .
Example : Heating at 170°C in 1,2-dichlorobenzene yields pyrano[2,3-c]quinolinones with 75% efficiency .
Hydrogen Bonding and Crystal Packing
The amino (-NH₂) and nitrile (-C≡N) groups participate in intermolecular interactions:
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₂₃H₂₀BrN₃OS
- Molecular Weight : 466.397 g/mol
- IUPAC Name: 2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Registry Numbers : CAS 339335-27-2, ChemSpider ID 3176022 .
Structural Features: This hexahydroquinoline derivative contains a bromophenyl group at position 1 and a methylsulfanylphenyl group at position 2.
Comparison with Structural Analogues
The compound belongs to a class of hexahydroquinoline-3-carbonitrile derivatives with diverse substituents influencing physicochemical properties, binding affinity, and bioactivity. Below is a systematic comparison with key analogues:
Substituent Variations and Molecular Properties
Table 1: Substituent Comparison
Key Observations :
Halogenated Aromatic Groups: The target compound’s 4-bromophenyl group (C₆H₄Br) enhances hydrophobicity and steric bulk compared to chlorophenyl (C₆H₄Cl) or fluorophenyl derivatives. Bromine’s polarizability may improve π-π stacking in protein binding .
Heterocyclic Substituents :
- Thiophene (311315-58-9) and benzo[d][1,3]dioxole (311330-83-3) groups introduce sulfur or oxygen heteroatoms, altering electronic properties and hydrogen-bonding capacity .
- Methylsulfanyl (SCH₃) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability better than bulkier groups like trimethoxyphenyl (339336-48-0) .
Nitro groups (e.g., 441783-41-1) are strong electron-withdrawing moieties, which may improve reactivity in nucleophilic substitution reactions .
Table 2: Inferred Bioactivity Based on Substituents
Q & A
Q. How should crystallographic data be reported to meet IUCr standards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
